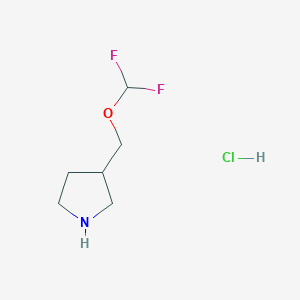![molecular formula C10H17NO3 B13338041 Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of stereoisomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stereochemistry of bicyclic systems.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: This compound shares a similar bicyclic structure but with different substituents.
3-azabicyclo[3.3.1]non-3-enes: These compounds have a similar core structure but differ in the presence of double bonds and other functional groups.
Uniqueness: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7-8,11-12H,2-6H2,1H3 |
InChIキー |
MMJGDWULGVKGON-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCCC(C1O)CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


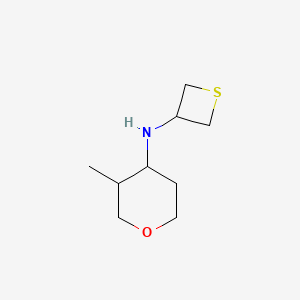
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
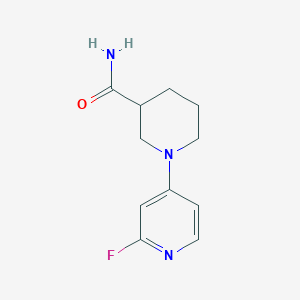
![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
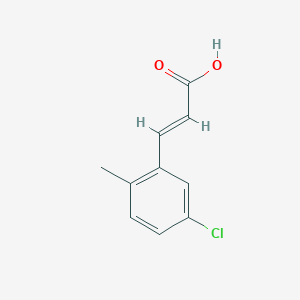
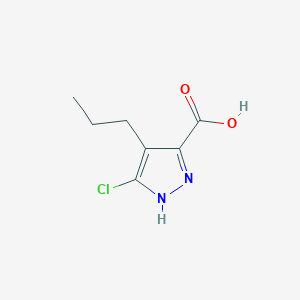
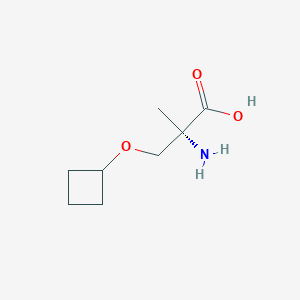
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
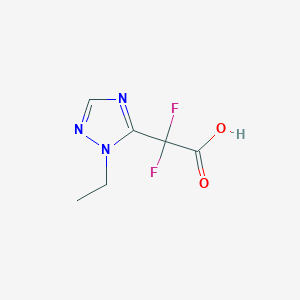
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
